2-(4-chlorophenoxy)-2-methyl-N-(4-propoxyphenyl)propanamide
Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(4-propoxyphenyl)propanamide is an organic compound that features a chlorophenoxy group, a methyl group, and a propoxyphenyl group attached to a propanamide backbone
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(4-propoxyphenyl)propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.
Introduction of the methyl group: The chlorophenoxyalkane is then subjected to a Friedel-Crafts alkylation reaction using a methylating agent, such as methyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the propoxyphenyl intermediate: 4-propoxyphenol is synthesized by reacting 4-hydroxyphenol with propyl bromide in the presence of a base such as potassium carbonate.
Amidation reaction: The final step involves the reaction of the chlorophenoxy-methyl intermediate with the propoxyphenyl intermediate in the presence of an amide-forming reagent, such as thionyl chloride, to yield this compound.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-2-methyl-N-(4-propoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-(4-propoxyphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(4-propoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
2-(4-chlorophenoxy)-2-methyl-N-(4-propoxyphenyl)propanamide can be compared with other similar compounds, such as:
2-(4-chlorophenoxy)-2-methyl-N-(4-ethoxyphenyl)propanamide: This compound has an ethoxy group instead of a propoxy group, which may result in different chemical and biological properties.
2-(4-bromophenoxy)-2-methyl-N-(4-propoxyphenyl)propanamide: The presence of a bromine atom instead of a chlorine atom can influence the reactivity and interactions of the compound.
2-(4-chlorophenoxy)-2-methyl-N-(4-methoxyphenyl)propanamide: The methoxy group may alter the compound’s solubility and reactivity compared to the propoxy group.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(4-propoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-4-13-23-16-11-7-15(8-12-16)21-18(22)19(2,3)24-17-9-5-14(20)6-10-17/h5-12H,4,13H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPXGYJYVCRXBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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